![molecular formula C9H10ClNO2 B6203881 2-chloro-5-(propan-2-yl)pyridine-3-carboxylic acid CAS No. 1256808-94-2](/img/no-structure.png)
2-chloro-5-(propan-2-yl)pyridine-3-carboxylic acid
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Description
“2-chloro-5-(propan-2-yl)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . They are organic compounds that come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reactivity of the boron reagent is determined by the Lewis basicity of the ligand .Future Directions
The future directions for “2-chloro-5-(propan-2-yl)pyridine-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the Suzuki–Miyaura coupling reaction is a key area of study for these compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(propan-2-yl)pyridine-3-carboxylic acid involves the chlorination of 2-(propan-2-yl)pyridine-3-carboxylic acid followed by purification and isolation of the desired product.", "Starting Materials": [ "2-(propan-2-yl)pyridine-3-carboxylic acid", "Thionyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. dichloromethane, ethyl acetate)" ], "Reaction": [ "Dissolve 2-(propan-2-yl)pyridine-3-carboxylic acid in anhydrous dichloromethane.", "Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Heat the reaction mixture to reflux for 2-3 hours.", "Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure.", "Add a solution of sodium hydroxide in water to the residue and stir for 30 minutes.", "Extract the organic layer with dichloromethane and wash with water and hydrochloric acid.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography using an appropriate solvent system.", "Characterize the final product using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |
CAS RN |
1256808-94-2 |
Product Name |
2-chloro-5-(propan-2-yl)pyridine-3-carboxylic acid |
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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